Ethyl 3,5-difluorobenzoate

Description

BenchChem offers high-quality Ethyl 3,5-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,5-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

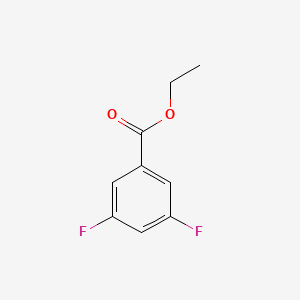

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZSTFIKMISHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374507 | |

| Record name | ethyl 3,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-19-6 | |

| Record name | Benzoic acid, 3,5-difluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,5-difluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-difluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ethyl 3,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3,5-difluorobenzoate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3,5-difluorobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,5-difluorobenzoate (CAS No: 350-19-6) is a pivotal fluorinated intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The strategic incorporation of fluorine atoms into organic molecules is a well-established practice to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a comprehensive, field-proven overview of the synthesis, purification, and detailed characterization of ethyl 3,5-difluorobenzoate, moving beyond simple protocols to explain the causal science behind the experimental choices.

Strategic Importance in Development

The 3,5-difluorophenyl moiety is a critical pharmacophore in modern drug design. Its presence can significantly alter the electronic and conformational properties of a molecule, leading to enhanced biological activity and improved pharmacokinetic profiles.[3] Ethyl 3,5-difluorobenzoate serves as a versatile and readily available starting material for introducing this key structural unit into complex target molecules, making it an indispensable tool for drug discovery programs.[1]

Synthesis Methodologies: A Comparative Analysis

The preparation of ethyl 3,5-difluorobenzoate can be approached through several synthetic routes. The choice of method often depends on factors such as scale, available starting materials, and desired purity. Here, we detail the two most prevalent and reliable methods.

Primary Method: Fischer-Speier Esterification

The most common and atom-economical approach is the direct acid-catalyzed esterification of 3,5-difluorobenzoic acid with ethanol. This reaction, first described by Emil Fischer and Arthur Speier in 1895, is a classic equilibrium process.[4][5]

Causality Behind the Protocol: The Fischer esterification is governed by Le Châtelier's principle.[6] The reaction is reversible, meaning that the ester product can be hydrolyzed back to the starting materials by the water generated during the reaction.[4][6] To drive the reaction to completion and achieve a high yield, the equilibrium must be shifted toward the products. This is achieved by two primary strategies:

-

Use of Excess Reagent: Employing a large excess of the alcohol (ethanol) increases the concentration of reactants, pushing the equilibrium forward.[5][6] In many protocols, ethanol serves as both the reactant and the solvent.[7]

-

Removal of Water: Actively removing water as it is formed prevents the reverse hydrolysis reaction. This can be accomplished using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene.[4][7]

The acid catalyst (typically concentrated H₂SO₄) plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[5]

Visualized Reaction Scheme:

Caption: Overall Fischer-Speier esterification reaction.

Detailed Experimental Protocol (Fischer Esterification):

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-difluorobenzoic acid (1.0 eq.).

-

Reagent Addition: Add an excess of absolute ethanol (approx. 10-20 eq.), which will also act as the solvent.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 eq.) to the stirring mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Neutralization: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.[7] Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:

-

Water (to remove the bulk of the acid and any remaining ethanol).

-

A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any unreacted 3,5-difluorobenzoic acid.[6][7] (Caution: CO₂ evolution will occur).

-

A saturated aqueous solution of sodium chloride (brine) to remove residual water from the organic layer.[7]

-

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 3,5-difluorobenzoate.[8]

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Alternative Method: Acylation via 3,5-Difluorobenzoyl Chloride

For sensitive substrates or when equilibrium conditions are undesirable, an alternative route begins with the conversion of the carboxylic acid to its more reactive acyl chloride derivative.

Causality Behind the Protocol: 3,5-Difluorobenzoyl chloride is a highly reactive electrophile.[1] The reaction with ethanol is rapid, exothermic, and essentially irreversible, as the chloride ion is an excellent leaving group and the HCl byproduct is typically removed by a base or is volatile. This method avoids the need to manage a chemical equilibrium but requires an additional synthetic step to prepare the acyl chloride (e.g., using thionyl chloride, SOCl₂).[9]

Visualized Workflow:

Caption: Two-step synthesis via an acyl chloride intermediate.

Detailed Experimental Protocol (Acyl Chloride Method):

-

Acyl Chloride Formation: In a fume hood, reflux a mixture of 3,5-difluorobenzoic acid (1.0 eq.) and thionyl chloride (SOCl₂, approx. 1.5-2.0 eq.) for 1-2 hours. Remove the excess thionyl chloride by distillation or under reduced pressure.

-

Esterification: Cool the resulting crude 3,5-difluorobenzoyl chloride in an ice bath.

-

Alcohol Addition: Slowly add ethanol (1.1 eq.) to the stirred acyl chloride. A mild, non-nucleophilic base such as pyridine can be added to scavenge the HCl formed.

-

Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure to yield the product.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized ethyl 3,5-difluorobenzoate.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.[10] The spectrum of ethyl 3,5-difluorobenzoate is dominated by characteristic absorptions of an aromatic ester.[11][12]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic (Ethyl) C-H Stretch |

| ~1735-1715 | Strong, Sharp | C=O (Carbonyl) Stretch of α,β-unsaturated ester [11] |

| ~1600, ~1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1300-1250 | Strong | Asymmetric C-O-C Stretch[10] |

| ~1150-1000 | Strong | Symmetric C-O-C Stretch & C-F Stretch[11] |

| Table 1: Key Infrared Absorption Bands for Ethyl 3,5-difluorobenzoate. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides definitive structural elucidation by mapping the chemical environments of the hydrogen, carbon, and fluorine nuclei.[13]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~4.40 | Quartet (q) | ~7.1 | -O-CH₂ -CH₃ |

| ~7.65 | Multiplet (m) | - | H -2, H -6 (ortho to -COOEt) | |

| ~7.20 | Triplet of triplets (tt) | ~8.8, ~2.3 | H -4 (para to -COOEt) | |

| ~1.40 | Triplet (t) | ~7.1 | -O-CH₂-CH₃ | |

| ¹³C | ~164.0 | Triplet (t) | J(C,F) ≈ 3 Hz | C =O |

| ~162.5 | Doublet of doublets (dd) | J(C,F) ≈ 250 Hz, 12 Hz | C -3, C -5 | |

| ~133.0 | Triplet (t) | J(C,F) ≈ 9 Hz | C -1 | |

| ~115.0 | Multiplet (m) | - | C -2, C -6 | |

| ~110.0 | Triplet (t) | J(C,F) ≈ 27 Hz | C -4 | |

| ~62.0 | Singlet (s) | - | -O-CH₂ -CH₃ | |

| ~14.0 | Singlet (s) | - | -O-CH₂-CH₃ | |

| ¹⁹F | ~ -108 to -110 | Singlet (s) or fine multiplet | - | F -3, F -5 |

| Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data (in CDCl₃). |

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 186.05, corresponding to the molecular formula C₉H₈F₂O₂.

-

Key Fragments:

-

m/z = 141: [M - OCH₂CH₃]⁺, loss of the ethoxy group, resulting in the stable 3,5-difluorobenzoyl cation.

-

m/z = 113: [M - OCH₂CH₃ - CO]⁺, subsequent loss of carbon monoxide from the benzoyl cation.

-

Chromatographic Purity Assessment

-

Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These techniques are employed to determine the purity of the final product. A single, sharp peak indicates a high degree of purity.

Safety, Handling, and Storage

As a laboratory chemical, ethyl 3,5-difluorobenzoate requires careful handling.

-

Hazards: It is classified as an irritant, potentially causing skin, eye, and respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[17][18]

Conclusion

Ethyl 3,5-difluorobenzoate is a valuable and versatile building block in modern chemical synthesis. A thorough understanding of its synthesis, particularly the nuances of the Fischer esterification, allows for efficient and high-yield production. The comprehensive characterization techniques outlined in this guide provide a robust framework for validating the structure and purity of the compound, ensuring its suitability for downstream applications in drug discovery and materials science.

References

-

Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData, 7(10). Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Indispensable Role of Ethyl 3-Fluorobenzoate in Modern Drug Discovery. Pharma Compass. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Ethyl-3,5-difluorobenzene. PubChem Compound Database. Available at: [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

-

Friesen, J.B. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. Dominican University. Available at: [Link]

-

ResearchGate. (2025). 1H NMR aided elucidation of products derived from photodegradation of ethyl 3-azido-4,6-difluorobenzoate in 2,2,2-trifluoroethanol. Available at: [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

-

ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]

-

ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

-

Human Metabolome Database. (n.d.). Ethyl benzoate 13C NMR Spectrum. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Difluorobenzoyl chloride. PubChem Compound Database. Available at: [Link]

-

Smith, B.C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl methanoate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Tert-butyl 3,5-difluorobenzoate. PubChem Compound Database. Available at: [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

-

ChemSrc. (2025). 1-Ethyl-3,5-difluorobenzene. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 350-19-6|Ethyl 3,5-difluorobenzoate|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,5-Difluorobenzoyl chloride | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. mdpi.com [mdpi.com]

- 14. 350-19-6 Cas No. | Ethyl 3,5-difluorobenzoate | Apollo [store.apolloscientific.co.uk]

- 15. tcichemicals.com [tcichemicals.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 3,5-difluorobenzoate: Properties, Synthesis, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacological profile of therapeutic agents. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Ethyl 3,5-difluorobenzoate (CAS No. 350-19-6), a fluorinated aromatic ester, serves as a key building block in the synthesis of a variety of complex organic molecules, making it a compound of significant interest to medicinal chemists and researchers in drug development.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 3,5-difluorobenzoate, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications in the pharmaceutical industry.

Physicochemical Properties

Ethyl 3,5-difluorobenzoate is a colorless liquid at room temperature. Its core structure consists of a benzene ring substituted with two fluorine atoms at the meta positions and an ethyl ester group. This unique substitution pattern imparts specific electronic and steric properties that are advantageous in organic synthesis.

| Property | Value | Source |

| CAS Number | 350-19-6 | [1] |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | [1] |

| Appearance | Colorless liquid | General Knowledge |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in common organic solvents such as ethanol, diethyl ether, and dichloromethane. | General Chemical Principles |

Synthesis of Ethyl 3,5-difluorobenzoate

The most common and straightforward method for the synthesis of Ethyl 3,5-difluorobenzoate is the Fischer esterification of 3,5-difluorobenzoic acid with ethanol in the presence of an acid catalyst.

Reaction Scheme

Caption: Fischer esterification of 3,5-difluorobenzoic acid.

Experimental Protocol: Fischer Esterification

Materials:

-

3,5-Difluorobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluorobenzoic acid in an excess of absolute ethanol (typically 5-10 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Add diethyl ether to dilute the mixture and wash with water to remove the excess ethanol and sulfuric acid.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ evolution will cause pressure buildup in the separatory funnel.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure Ethyl 3,5-difluorobenzoate.[4][5][6]

-

Reactivity and Chemical Properties

The reactivity of Ethyl 3,5-difluorobenzoate is largely dictated by the electron-withdrawing nature of the two fluorine atoms and the ester functionality.

-

Electrophilic Aromatic Substitution: The fluorine atoms are deactivating and meta-directing, making electrophilic substitution on the aromatic ring less favorable than on unsubstituted benzene.

-

Nucleophilic Aromatic Substitution: The presence of two electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine atoms, although this is less common for benzoates compared to nitro-substituted aromatics.

-

Ester Group Reactions: The ester group can undergo typical reactions such as hydrolysis (saponification) to yield 3,5-difluorobenzoic acid, and transesterification with other alcohols. It can also be reduced to the corresponding alcohol, (3,5-difluorophenyl)methanol, using strong reducing agents like lithium aluminum hydride.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group protons.

-

Aromatic Protons: The proton at the C2 position (between the fluorine atoms) will likely appear as a triplet of triplets due to coupling with the two meta fluorine atoms and the two ortho protons. The protons at the C4 and C6 positions will appear as a doublet of doublets.

-

Ethyl Group Protons: The methylene protons (-CH₂-) of the ethyl group will appear as a quartet due to coupling with the methyl protons. The methyl protons (-CH₃) will appear as a triplet due to coupling with the methylene protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the ethyl group carbons. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands typical of an aromatic ester.

-

C=O Stretch: A strong, sharp peak around 1720-1740 cm⁻¹.

-

C-O Stretch: Two distinct peaks in the 1300-1000 cm⁻¹ region.

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 186.16. Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) and the loss of ethylene (-CH₂=CH₂) via a McLafferty rearrangement.

Applications in Drug Development

The 3,5-difluorophenyl moiety is a valuable pharmacophore in medicinal chemistry. The introduction of two fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can also improve binding affinity to target proteins through favorable electrostatic interactions.[7] Ethyl 3,5-difluorobenzoate serves as a readily available starting material for the introduction of this important structural motif into drug candidates.

Role of the 3,5-Difluorophenyl Group in Bioactive Molecules

The symmetrical difluoro substitution pattern can lead to improved potency and selectivity of drug candidates. For instance, the anti-inflammatory drug Diflunisal features a 2,4-difluorophenyl group, highlighting the utility of difluorinated phenyl rings in drug design.[5][8][9] While not a direct derivative of Ethyl 3,5-difluorobenzoate, the success of Diflunisal underscores the potential of incorporating difluorophenyl groups into bioactive molecules.

Synthetic Utility in Medicinal Chemistry

Ethyl 3,5-difluorobenzoate can be utilized in multi-step syntheses to create more complex molecules. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many pharmaceuticals. Alternatively, the ester can be converted to other functional groups, providing a versatile handle for further chemical transformations.

Safety and Handling

Ethyl 3,5-difluorobenzoate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1] It is important to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).[1]

Conclusion

Ethyl 3,5-difluorobenzoate is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its physicochemical properties, largely influenced by the two fluorine atoms on the benzene ring, make it an attractive starting material for introducing the 3,5-difluorophenyl moiety into drug candidates. The straightforward synthesis via Fischer esterification and the well-understood reactivity of its functional groups further enhance its utility for researchers and scientists in the field of drug development. As the demand for more effective and safer therapeutics continues to grow, the strategic use of fluorinated intermediates like Ethyl 3,5-difluorobenzoate will undoubtedly play an increasingly important role in shaping the future of medicine.

References

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Ethyl 3-Fluorobenzoate in Modern Drug Discovery. [Link]

-

UTMB Research Experts. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. [Link]

-

PubMed. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. [Link]

-

PubMed. Chemical and Pharmacological Properties of Diflunisal. [Link]

-

PubMed Central. Discovery of diflunisal. [Link]

-

PharmaCompass.com. Diflunisal | Drug Information, Uses, Side Effects, Chemistry. [Link]

Sources

- 1. ETHYL 3,5-DIFLUOROBENZOATE - Safety Data Sheet [chemicalbook.com]

- 2. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 1-Ethyl-3,5-difluorobenzene | C8H8F2 | CID 20352892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemical and Pharmacological Properties of Diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. rsc.org [rsc.org]

- 8. Discovery of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diflunisal | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Introduction: The Strategic Importance of Fluorinated Building Blocks

An In-Depth Technical Guide to Ethyl 3,5-difluorobenzoate

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 3,5-difluorobenzoate, a key fluorinated aromatic ester, serves as a quintessential building block for accessing novel chemical space. This guide provides an in-depth technical overview of its properties, synthesis, applications, and handling, tailored for professionals in research and drug development.

Core Identification and Molecular Structure

Ethyl 3,5-difluorobenzoate is unequivocally identified by its Chemical Abstracts Service (CAS) Registry Number.

-

Compound Name: Ethyl 3,5-difluorobenzoate

-

Molecular Formula: C₉H₈F₂O₂[2]

The molecule consists of a central benzene ring substituted with two fluorine atoms at the meta positions (3 and 5) and an ethyl ester group at the 1 position. This specific substitution pattern is critical, as the electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring and the ester functionality.

Caption: 2D Molecular Structure of Ethyl 3,5-difluorobenzoate.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in synthesis. The table below summarizes the key data for Ethyl 3,5-difluorobenzoate.

| Property | Value | Source(s) |

| CAS Number | 350-19-6 | [1][2] |

| Molecular Formula | C₉H₈F₂O₂ | [2] |

| Molecular Weight | 186.16 g/mol | [2] |

| Purity | ≥98% | [1] |

| Appearance | Colorless to light yellow liquid | |

| SMILES Code | O=C(OCC)C1=CC(F)=CC(F)=C1 | [2] |

While specific spectroscopic data requires experimental acquisition, the expected signatures for structural confirmation are as follows:

-

¹H NMR: Protons on the ethyl group will appear as a characteristic triplet and quartet. The aromatic protons, being chemically equivalent, will likely present as a multiplet pattern influenced by coupling to the two fluorine atoms.

-

¹³C NMR: Distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the ethyl group carbons are expected.

-

¹⁹F NMR: A single resonance is anticipated, as both fluorine atoms are in chemically equivalent environments.

-

IR Spectroscopy: Key stretches would include C=O (ester) around 1720-1740 cm⁻¹, C-O (ester) around 1100-1300 cm⁻¹, and C-F bonds around 1000-1400 cm⁻¹.

Synthesis Protocol: Fischer Esterification

A reliable and scalable synthesis of Ethyl 3,5-difluorobenzoate is achieved through the acid-catalyzed esterification (Fischer esterification) of 3,5-difluorobenzoic acid with ethanol. This method is favored for its straightforward execution and use of common laboratory reagents.

Causality of Experimental Choices:

-

Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

-

Excess Reagent: Le Châtelier's principle dictates that the equilibrium of this reversible reaction can be shifted toward the product (ester) by using one of the reactants in excess. Ethanol is typically used in excess as it is inexpensive and can also serve as the solvent.

-

Water Removal: The reaction produces water as a byproduct. Removing this water as it forms (e.g., using a Dean-Stark apparatus or molecular sieves) is crucial for driving the reaction to completion and achieving a high yield.

-

Temperature: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.

Step-by-Step Experimental Workflow

-

Reactor Setup: A round-bottom flask is charged with 3,5-difluorobenzoic acid (1.0 eq.).

-

Reagent Addition: An excess of absolute ethanol (5-10 eq.) is added as both the reactant and solvent.

-

Catalyst Introduction: A catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) is carefully added to the mixture.

-

Reflux: The flask is equipped with a reflux condenser and a drying tube (or Dean-Stark trap) and heated to reflux for 4-8 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure.

-

Neutralization: The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by vacuum distillation to yield pure Ethyl 3,5-difluorobenzoate.

Caption: Fischer Esterification workflow for Ethyl 3,5-difluorobenzoate.

Applications in Drug Development and Research

The true value of Ethyl 3,5-difluorobenzoate lies in its utility as a versatile intermediate. The strategic placement of two fluorine atoms provides a powerful tool for medicinal chemists.

-

Metabolic Blocking: The C-F bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes. Introducing fluorine at the 3 and 5 positions can block potential sites of aromatic hydroxylation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

-

Modulating Acidity/Basicity: The strong electron-withdrawing effect of the fluorine atoms can significantly alter the pKa of nearby functional groups, which is critical for optimizing a drug's solubility and membrane permeability.

-

Enhancing Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in a target protein's binding pocket, leading to enhanced potency.

-

Precursor for Complex Molecules: As a stable ester, it serves as a handle for further chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid for amide coupling reactions or used in the synthesis of more complex heterocyclic systems. Research has shown that related fluorinated azobenzenes, derived from such precursors, can be used in photopharmacological studies.[4]

Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is paramount. Ethyl 3,5-difluorobenzoate presents specific hazards that must be managed appropriately.

Hazard Identification:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.[5]

-

Ventilation: All handling should be performed in a well-ventilated laboratory, preferably inside a chemical fume hood to avoid inhalation of vapors.[5][6]

-

Avoiding Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5][7] Use explosion-proof electrical equipment where necessary.[6]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, consult a physician.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]

-

Keep away from strong oxidizing agents, strong alkalis, and strong acids.[6]

Conclusion

Ethyl 3,5-difluorobenzoate is more than just a chemical compound; it is a strategic tool for innovation. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the advantageous effects of its difluoro-substitution pattern make it an indispensable intermediate for researchers and scientists. By enabling the creation of molecules with enhanced pharmacokinetic and pharmacodynamic profiles, it plays a vital role in the pipeline of modern drug discovery and the development of advanced materials.

References

-

Hylsky, D. et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. [Link]

-

Safety Data Sheet. Generic Safety Data Sheet for Solvents. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Ethyl 3-Fluorobenzoate in Modern Drug Discovery. [Link]

Sources

- 1. 350-19-6 Cas No. | Ethyl 3,5-difluorobenzoate | Apollo [store.apolloscientific.co.uk]

- 2. 350-19-6|Ethyl 3,5-difluorobenzoate|BLD Pharm [bldpharm.com]

- 3. ETHYL 3,5-DIFLUOROBENZOATE - Safety Data Sheet [chemicalbook.com]

- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Spectroscopic Guide to Ethyl 3,5-difluorobenzoate

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3,5-difluorobenzoate, a fluorinated aromatic ester of significant interest in synthetic chemistry and drug discovery. As a Senior Application Scientist, my objective is to move beyond a simple data repository. Instead, this document elucidates the causal relationships between the molecule's structure and its spectral output, offering field-proven insights into data acquisition and interpretation. Every protocol herein is designed as a self-validating system, ensuring scientific integrity and reproducibility.

Molecular Profile and Physicochemical Properties

Ethyl 3,5-difluorobenzoate (C₉H₈F₂O₂) is a key building block whose utility is predicated on the precise placement of its fluorine substituents. These fluorine atoms dramatically influence the electronic environment of the benzene ring, which is directly observable in its spectroscopic signatures. Understanding these properties is the foundational step for any analytical endeavor.

Molecular Structure:

Caption: Molecular structure of Ethyl 3,5-difluorobenzoate.

Table 1: Physicochemical Properties of Ethyl 3,5-difluorobenzoate

| Property | Value | Source |

| CAS Number | 350-19-6 | [1] |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | [1] |

| Storage | Sealed in dry, room temperature | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For Ethyl 3,5-difluorobenzoate, both ¹H and ¹³C NMR provide unambiguous confirmation of the substitution pattern and the integrity of the ethyl ester group. The presence of fluorine introduces informative heteronuclear couplings.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by distinct signals for the ethyl group and the aromatic protons. The aromatic region is particularly diagnostic due to the fluorine atoms at the 3- and 5-positions, which influence the chemical shifts and create observable coupling patterns.

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~7.60 | m | 2H | H-2, H-6 | - |

| ~7.15 | tt | 1H | H-4 | J(H,F) ≈ 8.8, J(H,H) ≈ 2.3 |

| 4.40 | q | 2H | -OCH₂CH₃ | J(H,H) ≈ 7.1 |

| 1.40 | t | 3H | -OCH₂CH₃ | J(H,H) ≈ 7.1 |

Note: Actual chemical shifts can vary based on solvent and concentration. The aromatic region often presents as complex multiplets due to overlapping signals and H-F couplings.

Expertise & Causality:

-

The two fluorine atoms are meta to each other and deshield the aromatic protons. The protons at positions 2 and 6 are ortho to the electron-withdrawing carbonyl group, shifting them furthest downfield.

-

The proton at position 4 is a triplet of triplets due to coupling with the two equivalent ortho fluorine atoms and the two equivalent meta protons.

-

The ethyl group displays a classic quartet and triplet pattern, indicative of a freely rotating ethyl chain attached to an electronegative oxygen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is profoundly influenced by the C-F couplings, which are invaluable for assigning the aromatic carbons. The carbon atoms directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF), while carbons two or three bonds away show smaller, but still diagnostic, couplings.

Table 3: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Coupling Constants (J, Hz) |

| ~164.0 | t | C=O | ³JCF ≈ 3-4 |

| ~162.5 | dd | C-3, C-5 | ¹JCF ≈ 250 |

| ~134.0 | t | C-1 | ³JCF ≈ 8-10 |

| ~115.0 | m | C-2, C-6 | - |

| ~112.0 | t | C-4 | ²JCF ≈ 25 |

| ~62.0 | s | -OCH₂CH₃ | - |

| ~14.0 | s | -OCH₂CH₃ | - |

Expertise & Causality:

-

The carbon atoms directly bonded to fluorine (C-3, C-5) are significantly downfield and split into a doublet of doublets by the two fluorine atoms. The one-bond C-F coupling is typically very large (~250 Hz).

-

The carbonyl carbon (C=O) and the ipso-carbon (C-1) show smaller triplet splittings due to three-bond coupling to the two fluorine atoms.

-

The C-4 carbon, situated between the two fluorine atoms, displays a characteristic triplet due to two-bond coupling.

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally rapid and effective method for confirming the presence of key functional groups. For Ethyl 3,5-difluorobenzoate, the spectrum is dominated by strong absorptions from the carbonyl group, the C-O ester linkages, and the C-F bonds.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2985-2850 | Medium | Aliphatic C-H Stretch (-CH₂, -CH₃) |

| 1735-1720 | Strong, Sharp | C=O Ester Carbonyl Stretch |

| 1615-1580 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1300-1250 | Strong | Aryl-O Stretch (C-O) |

| 1150-1100 | Strong | O-Alkyl Stretch (C-O) |

| 1150-1000 | Strong | C-F Stretch |

Note: The C-F stretching region often contains multiple strong bands and can overlap with C-O stretching vibrations, making this region complex but highly characteristic.

Expertise & Causality:

-

The most prominent peak in the spectrum will be the C=O stretch. Its position (~1725 cm⁻¹) is characteristic of an aromatic ester, where conjugation with the benzene ring slightly lowers the frequency compared to a saturated ester.[2][3]

-

The presence of two strong C-O stretching bands is a definitive marker for an ester functional group.[3]

-

The C-F bonds give rise to very strong, intense absorptions in the fingerprint region. The exact position is sensitive to the overall molecular structure, but their high intensity is a reliable indicator of fluorination.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, preferred method for liquid samples, requiring minimal preparation.

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, offering powerful corroboration of its structure. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

The molecular ion peak (M⁺) for Ethyl 3,5-difluorobenzoate is expected at m/z = 186. The fragmentation is dictated by the ester functionality and the stable aromatic core.

Table 5: Major Expected Fragments in EI-MS

| m/z | Proposed Fragment | Formula | Notes |

| 186 | [M]⁺ | [C₉H₈F₂O₂]⁺ | Molecular Ion |

| 158 | [M - C₂H₄]⁺ | [C₇H₄F₂O₂]⁺ | Loss of ethylene via McLafferty rearrangement |

| 141 | [M - OC₂H₅]⁺ | [C₇H₃F₂O]⁺ | Loss of the ethoxy radical |

| 113 | [F₂C₆H₃]⁺ | [C₆H₃F₂]⁺ | Difluorophenyl cation (from loss of CO from m/z 141) |

Expertise & Causality:

-

The most stable charged fragment is often the benzoyl cation ([F₂C₆H₃CO]⁺) at m/z 141, formed by the loss of the ethoxy radical. This is a classic fragmentation pathway for ethyl esters.

-

A subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation is common, leading to the difluorophenyl cation at m/z 113.

-

The molecular ion peak at m/z 186 should be clearly visible, confirming the molecular weight of the compound.

Fragmentation Pathway Visualization

Caption: Major EI fragmentation pathways for Ethyl 3,5-difluorobenzoate.

Conclusion

The spectroscopic profile of Ethyl 3,5-difluorobenzoate is distinct and readily interpretable using standard analytical techniques. ¹H and ¹³C NMR confirm the precise substitution pattern through characteristic chemical shifts and C-F/H-F coupling constants. IR spectroscopy provides rapid verification of the essential ester and C-F functional groups, while mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the stable aromatic core. This comprehensive dataset serves as an authoritative reference for researchers, ensuring the identity, purity, and structural integrity of Ethyl 3,5-difluorobenzoate in synthetic and developmental applications.

References

-

Doc Brown's Chemistry. Infrared Spectroscopy - Esters. Available at: [Link]

-

NIST. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. 350-19-6|Ethyl 3,5-difluorobenzoate|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 3,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-difluorobenzoate is a fluorinated aromatic ester of significant interest in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials. The presence of two fluorine atoms on the benzene ring imparts unique electronic properties, influencing its reactivity, metabolic stability, and binding interactions with biological targets. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective handling, formulation, and application in research and development.

This guide provides a comprehensive overview of the solubility and stability of Ethyl 3,5-difluorobenzoate, grounded in established scientific principles and regulatory guidelines. It is designed to equip researchers and drug development professionals with the necessary knowledge to design robust experimental protocols and make informed decisions throughout the development lifecycle. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the methodologies to determine these critical parameters, drawing on established protocols from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).

Physicochemical Properties

A foundational understanding of the physicochemical properties of Ethyl 3,5-difluorobenzoate is essential for predicting its behavior in various experimental and formulation contexts.

| Property | Value/Information | Source |

| Chemical Name | Ethyl 3,5-difluorobenzoate | N/A |

| CAS Number | 350-19-6 | [1] |

| Molecular Formula | C₉H₈F₂O₂ | [2] |

| Molecular Weight | 186.16 g/mol | [2] |

| Appearance | Assumed to be a liquid or low-melting solid at room temperature | Inferred from related compounds |

| Storage | Sealed in a dry place at room temperature | [2][3] |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical determinant of its bioavailability and the feasibility of its formulation. The following section outlines a systematic approach to characterizing the solubility of Ethyl 3,5-difluorobenzoate.

Predicted Solubility Profile

Based on its structure—a moderately polar ester with a nonpolar difluorobenzene ring—Ethyl 3,5-difluorobenzoate is expected to exhibit the following general solubility characteristics:

-

Low solubility in aqueous media.

-

Good solubility in common organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).

Experimental Protocol for Solubility Determination

A standardized shake-flask method can be employed to quantitatively determine the solubility in various solvents.[4]

Objective: To determine the equilibrium solubility of Ethyl 3,5-difluorobenzoate in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

Ethyl 3,5-difluorobenzoate

-

Selected solvents (e.g., purified water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, DMSO, acetone)

-

Scintillation vials or screw-capped test tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Add an excess amount of Ethyl 3,5-difluorobenzoate to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Ethyl 3,5-difluorobenzoate in the diluted samples using a validated HPLC method.

-

Calculate the solubility in each solvent, typically expressed in mg/mL or µg/mL.

Caption: Workflow for Solubility Determination.

Stability Studies

Evaluating the stability of a compound is mandated by regulatory agencies to ensure its quality, safety, and efficacy over its intended shelf life.[5][6] The following sections detail the recommended stability testing for Ethyl 3,5-difluorobenzoate, adhering to ICH guidelines.[7]

Stress Testing (Forced Degradation)

Stress testing is performed to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.

1. Hydrolytic Stability:

The ester functional group in Ethyl 3,5-difluorobenzoate is susceptible to hydrolysis, which can be catalyzed by acid or base.

-

Protocol: As per OECD Guideline 111, hydrolysis studies should be conducted at various pH values, typically acidic, neutral, and basic conditions (e.g., pH 3, 7, and 11) at a controlled temperature (e.g., 25 °C).[8][9] The concentration of Ethyl 3,5-difluorobenzoate is monitored over time using a validated HPLC method to determine the rate of degradation.

2. Thermal Stability:

High temperatures can induce thermal decomposition.

-

Protocol: Expose solid samples of Ethyl 3,5-difluorobenzoate to elevated temperatures (e.g., 60°C, 80°C) for a defined period. Monitor for the appearance of degradation products and any change in physical properties. For a more detailed analysis, techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be employed to determine the decomposition temperature. For a structurally related compound, 3,5-difluoro-2,4,6-trinitroanisole, the decomposition temperature was observed to be around 273°C in a closed system.[10]

3. Photostability:

Aromatic compounds can be susceptible to photodegradation upon exposure to light.

-

Protocol: In accordance with ICH Q1B guidelines, expose the drug substance to a light source that produces both UV and visible light.[6] A control sample should be protected from light. Analyze both samples at various time points for degradation. The photodegradation of aromatic esters can proceed through various mechanisms, including cleavage of the ester bond and reactions on the aromatic ring.[2][11]

Caption: Forced Degradation Study Design.

Formal (Long-Term and Accelerated) Stability Studies

Formal stability studies are conducted to propose a retest period for the substance. These studies should be performed on at least three primary batches manufactured by a process that simulates the final production process.[5]

| Study | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5] |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[7] |

Acceptance Criteria: A significant change is defined as a failure to meet the established specification. If a significant change occurs during the accelerated study, additional testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) should be conducted.[1]

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of Ethyl 3,5-difluorobenzoate. While specific experimental data for this compound remains to be fully elucidated in the public domain, the protocols and principles outlined herein, based on internationally recognized guidelines, offer a robust pathway for its characterization. A thorough understanding of these properties is a critical prerequisite for the successful development of new chemical entities and products, ensuring their quality, safety, and efficacy.

References

-

ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

-

RAPS. ICH releases overhauled stability guideline for consultation. [Link]

-

ACS Publications. Method for determining solubility of slightly soluble organic compounds. [Link]

-

Frontiers. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. [Link]

-

OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

-

Scribd. Procedure For Determining Solubility Of Organic Compounds | PDF. [Link]

-

Scribd. Solubility test for Organic Compounds. [Link]

-

OECD. OECD Guidelines for the Testing of Chemicals. [Link]

-

Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]

-

PubMed. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. [Link]

-

Quora. How can you determine the solubility of organic compounds?. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

-

OECD. OECD Guidelines for the Testing of Chemicals, Section 1 : Physical-Chemical properties. [Link]

-

NIH. Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. [Link]

-

eCFR. 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C.. [Link]

-

MDPI. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). [Link]

Sources

- 1. pharma.gally.ch [pharma.gally.ch]

- 2. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

- 3. (PDF) Early-Stage Photodegradation of Aromatic [research.amanote.com]

- 4. youtube.com [youtube.com]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. snscourseware.org [snscourseware.org]

- 8. oecd.org [oecd.org]

- 9. eCFR :: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [ecfr.gov]

- 10. mdpi.com [mdpi.com]

- 11. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Ethyl 3,5-difluorobenzoate for Researchers and Drug Development Professionals

This guide provides an in-depth overview of Ethyl 3,5-difluorobenzoate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its commercial availability, key suppliers, synthetic utility, and critical technical data to support its application in the laboratory.

Strategic Importance in Medicinal Chemistry

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy for enhancing a compound's pharmacological profile. The unique properties of fluorine, such as its high electronegativity and small atomic radius, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Ethyl 3,5-difluorobenzoate serves as a readily available and versatile precursor for introducing the 3,5-difluorophenyl moiety into novel therapeutic agents, enabling chemists to fine-tune the properties of drug candidates for improved efficacy and safety.

Commercial Availability and Procurement

Ethyl 3,5-difluorobenzoate is readily available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. The following table summarizes the offerings from several key vendors.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Availability/Lead Time |

| Apollo Scientific | 350-19-6 | C₉H₈F₂O₂ | 186.16 | 98% | Typically 2-3 weeks[1] |

| Oakwood Chemical | 350-19-6 | C₉H₈F₂O₂ | 186.16 | >97% | Inquire for stock status |

| BLD Pharm | 350-19-6 | C₉H₈F₂O₂ | 186.16 | Inquire | Inquire for stock status[2] |

| Sigma-Aldrich | 350-19-6 | C₉H₈F₂O₂ | 186.16 | Inquire | Inquire for stock status |

| ChemicalBook | 350-19-6 | C₉H₈F₂O₂ | 186.16 | For R&D use only | Inquire for stock status[1] |

Pricing is subject to change and is dependent on the quantity ordered. It is recommended to contact the suppliers directly for the most current pricing and availability.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectral characteristics of Ethyl 3,5-difluorobenzoate is essential for its effective use in synthesis.

| Property | Value |

| CAS Number | 350-19-6 |

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.16 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Not explicitly available, though related compounds have boiling points around 210-220 °C[3] |

| Density | Not explicitly available, though related compounds have densities around 1.14 g/mL[3] |

Synthetic Applications and Protocols

Ethyl 3,5-difluorobenzoate is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its difluorinated phenyl ring can be further functionalized, and the ethyl ester group offers a handle for various chemical transformations.

Synthesis of Ethyl 4-amino-3,5-difluorobenzoate and a Novel Azobenzene Derivative

A notable application of a derivative of Ethyl 3,5-difluorobenzoate is in the synthesis of photoswitchable molecules for photopharmacology. The following is a detailed protocol for the synthesis of Ethyl 4-amino-3,5-difluorobenzoate, which can then be used to produce a tetrafluorinated azobenzene dicarboxylate.[4]

Experimental Protocol: Synthesis of Ethyl 4-amino-3,5-difluorobenzoate [4]

Materials:

-

4-amino-3,5-difluorobenzoic acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Dichloromethane (DCM)

-

Sodium sulfate (anhydrous)

Procedure:

-

Dissolve 4-amino-3,5-difluorobenzoic acid (14.9 g, 96.7 mmol) in ethanol (300 mL) in a round-bottom flask equipped with a reflux condenser.

-

Carefully add concentrated sulfuric acid (6 mL) to the solution.

-

Heat the reaction mixture to reflux and maintain for 10 hours.

-

After cooling to room temperature, neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (4 x 300 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The resulting intermediate product, Ethyl 4-amino-3,5-difluorobenzoate, can be used in subsequent steps without further purification. A reported yield for this step is 77%.[4]

Causality of Experimental Choices:

-

Ethanol as Solvent and Reagent: Ethanol serves as both the solvent for the reaction and the source of the ethyl group for the esterification.

-

Sulfuric Acid as Catalyst: Concentrated sulfuric acid acts as a catalyst for the Fischer esterification reaction, protonating the carboxylic acid to make it more susceptible to nucleophilic attack by ethanol.

-

Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium of the esterification to be reached more quickly.

-

Neutralization and Extraction: The neutralization step with sodium bicarbonate is crucial to quench the acidic catalyst and remove any unreacted carboxylic acid. Dichloromethane is an effective solvent for extracting the ester product from the aqueous solution.

-

Drying: The use of anhydrous sodium sulfate removes any residual water from the organic phase, which is important for obtaining a pure product.

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of Ethyl 4-amino-3,5-difluorobenzoate.

Safety, Handling, and Storage

Proper handling and storage of Ethyl 3,5-difluorobenzoate are crucial for laboratory safety. The following information is a summary of the available safety data.

GHS Hazard Classification:

-

Hazard Statements: Based on data for related compounds, Ethyl 3,5-difluorobenzoate may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Some sources for similar compounds also indicate that it may be harmful if swallowed.

-

Precautionary Statements:

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing mist/vapors/spray.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage:

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

First Aid Measures:

-

If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.

-

Following Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.

-

Following Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.

-

Following Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

For complete and detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

Ethyl 3,5-difluorobenzoate is a commercially available and synthetically versatile building block that holds significant potential for the development of novel pharmaceuticals and other advanced materials. Its strategic use allows for the introduction of the 3,5-difluorophenyl moiety, which can impart desirable properties to target molecules. This guide provides a comprehensive overview of its procurement, properties, synthetic applications, and safety considerations to aid researchers and drug development professionals in its effective utilization.

References

-

Fonari, M. S., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 756–764. [Link]

-

NIST. (n.d.). Ethyl 3,5-dinitrobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-3,5-difluorobenzene. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Ethyl 3,5-dinitrobenzoate [webbook.nist.gov]

- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Fluorinated Building Block: A Literature Review on the Discovery of Ethyl 3,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorine in Modern Chemistry

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Ethyl 3,5-difluorobenzoate stands as a pivotal fluorinated building block, providing a versatile scaffold for the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals. This technical guide delves into the historical context and the fundamental synthetic strategies that led to the availability of this important compound, offering a literature-based perspective on its "discovery."

While a singular, seminal publication heralding the "discovery" of Ethyl 3,5-difluorobenzoate is not readily apparent in the historical literature, its existence is the culmination of key advancements in organofluorine chemistry. The narrative of its discovery is, therefore, intrinsically linked to the development of methods for the synthesis of its precursors, most notably 3,5-difluoroaniline and the subsequent 3,5-difluorobenzoic acid.

The Foundational Precursor: Synthesis of 3,5-Difluoroaniline via the Balz-Schiemann Reaction

The journey to Ethyl 3,5-difluorobenzoate begins with the synthesis of 3,5-difluoroaniline. The introduction of fluorine atoms onto an aromatic ring was historically a significant challenge. The Balz-Schiemann reaction , first reported by Günther Balz and Günther Schiemann, provided a reliable method for this transformation and remains a cornerstone of aromatic fluorine chemistry.[1][2] This reaction involves the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[1]

The logical synthetic pathway to 3,5-difluoroaniline, therefore, starts from 1,3,5-trinitrobenzene or a related precursor, which can be selectively reduced and subsequently subjected to the Balz-Schiemann reaction. Modern industrial syntheses often employ multi-step routes starting from readily available materials like 2,4,5-trichloronitrobenzene.[3][4]

Logical Synthesis Pathway for 3,5-Difluoroaniline

Caption: Conceptual pathway for the synthesis of 3,5-difluoroaniline.

From Aniline to Acid: The Synthesis of 3,5-Difluorobenzoic Acid

With 3,5-difluoroaniline in hand, the next critical step is its conversion to 3,5-difluorobenzoic acid. This transformation is typically achieved through a Sandmeyer-type reaction, where the amino group is first converted to a diazonium salt, which is then displaced by a cyano group. Subsequent hydrolysis of the nitrile yields the desired carboxylic acid.

Experimental Protocol: Synthesis of 3,5-Difluorobenzoic Acid from 3,5-Difluoroaniline

This protocol is a representative synthesis based on established chemical transformations.

Step 1: Diazotization of 3,5-Difluoroaniline

-

In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 3,5-difluoroaniline in a mixture of concentrated hydrochloric acid and water.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction, as evidenced by the cessation of nitrogen evolution.

Step 3: Hydrolysis of 3,5-Difluorobenzonitrile

-

Extract the resulting 3,5-difluorobenzonitrile with a suitable organic solvent (e.g., toluene).

-

Wash the organic extract and then subject it to acidic or basic hydrolysis. For example, reflux with a concentrated solution of sodium hydroxide.

-

After hydrolysis is complete, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the 3,5-difluorobenzoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

The Final Step: Fischer Esterification to Ethyl 3,5-Difluorobenzoate

The conversion of a carboxylic acid to its corresponding ethyl ester is a classic and widely used transformation known as the Fischer esterification . This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction to completion, an excess of the alcohol (in this case, ethanol) is typically used, and the water formed as a byproduct is often removed.

Causality in Experimental Choices

The choice of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is crucial. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. Using the alcohol as the solvent also serves to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Experimental Protocol: Fischer Esterification of 3,5-Difluorobenzoic Acid

-

To a round-bottom flask containing 3,5-difluorobenzoic acid, add a large excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid with cooling.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation to yield crude Ethyl 3,5-difluorobenzoate.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Caption: Generalized workflow for the Fischer esterification.

Quantitative Data Summary

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3,5-Difluoroaniline | 372-19-0 | C₆H₅F₂N | 129.11 |

| 3,5-Difluorobenzoic acid | 455-40-3 | C₇H₄F₂O₂ | 158.10 |

| Ethyl 3,5-difluorobenzoate | 350-19-6 | C₉H₈F₂O₂ | 186.16 |

Conclusion: An Indispensable Tool Forged by Chemical Innovation

The "discovery" of Ethyl 3,5-difluorobenzoate is not a singular event but rather the logical outcome of the development of robust methods for aromatic fluorination and fundamental organic transformations. The pioneering work on reactions like the Balz-Schiemann and the foundational understanding of esterification chemistry collectively paved the way for the synthesis and availability of this valuable building block. For researchers in drug discovery and materials science, an appreciation of this synthetic lineage provides not only a historical perspective but also a practical understanding of the chemical principles that underpin the creation of complex, fluorinated molecules that drive innovation.

References

-

Patel, P. et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 535–541. Available at: [Link]

- US Patent US5965775A, Process for the preparation of 3,5-difluoroaniline.

-

PrepChem (2023). Synthesis of 3,5-difluoroaniline. Available at: [Link]

-

Wikipedia. Balz–Schiemann reaction. Available at: [Link]